Lignan J1

描述

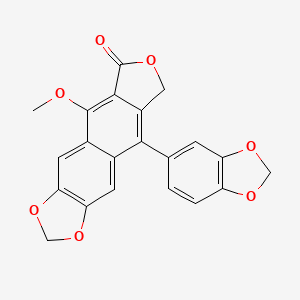

Structure

3D Structure

属性

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-5-methoxy-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O7/c1-23-20-12-6-17-16(27-9-28-17)5-11(12)18(13-7-24-21(22)19(13)20)10-2-3-14-15(4-10)26-8-25-14/h2-6H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOELDRZIQLRDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181521 | |

| Record name | Justicidin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27041-98-1 | |

| Record name | Justicidin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027041981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Justicidin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JUSTICIDIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64H3QN80N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide on the Isolation of Lignan J1 from Justicia procumbens

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation and purification of Lignan (B3055560) J1, a bioactive compound found in the plant Justicia procumbens. This document details the necessary experimental protocols, quantitative data from relevant studies, and visual representations of the isolation workflow and a potential signaling pathway associated with the pharmacological activity of related lignans (B1203133).

Introduction

Justicia procumbens, commonly known as "Juechuang" in Chinese traditional medicine, is a plant rich in lignans, which are a major class of polyphenols.[1] These compounds have garnered significant attention from the scientific community due to their diverse pharmacological activities, including antitumor, anti-inflammatory, antiviral, and cytotoxic properties.[1][2][3] Lignan J1 is one of the arylnaphthalide lignans isolated from this plant and is a subject of interest for its potential therapeutic applications.[1][2] This guide focuses on the technical aspects of isolating this compound for research and drug development purposes.

Experimental Protocols

The isolation and purification of this compound from Justicia procumbens typically involves extraction followed by chromatographic separation. High-Speed Counter-Current Chromatography (HSCCC) has been demonstrated to be an effective method for this purpose.[1][2][4]

Plant Material and Crude Sample Preparation

-

Plant Material : The whole plant of Justicia procumbens is collected, dried, and powdered.

-

Extraction : The powdered plant material is extracted with a suitable solvent, such as ethanol, to obtain a crude extract.[5]

-

Partitioning : The crude extract is then typically suspended in water and partitioned with an organic solvent like ethyl acetate (B1210297) to enrich the lignan content.

High-Speed Counter-Current Chromatography (HSCCC) Isolation of this compound

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing sample loss due to irreversible adsorption.[1] A stepwise elution procedure has been successfully employed for the separation of this compound and other lignans from the crude extract.[1][2][4]

Instrumentation : A preparative HSCCC instrument equipped with a pump, a sample injection valve, and a UV detector is required.

Solvent Systems : A two-phase solvent system is crucial for successful separation. A commonly used system is composed of n-hexane–ethyl acetate–methanol–water. The selection of the appropriate volume ratio is determined by the partition coefficient (K) of the target compounds. For the isolation of this compound along with other lignans like justicidin B, justicidin A, and 6'-hydroxyjusticidin C, a stepwise elution with the following two solvent systems has been reported:[1][2][4]

-

Solvent System A : n-hexane–ethyl acetate–methanol–water (1.3:1:1.3:1, v/v/v/v)

-

Solvent System B : n-hexane–ethyl acetate–methanol–water (2.5:1:2.5:1, v/v/v/v)

-

Preparation of Two-Phase Solvents : The selected solvent mixtures are thoroughly shaken in a separation funnel and allowed to stand until two distinct phases (upper and lower) are formed. The two phases are then separated for use.

-

Column Filling and Equilibration : The HSCCC column is first entirely filled with the stationary phase (the upper phase of Solvent System A). The mobile phase (the lower phase of Solvent System A) is then pumped into the column at a specific flow rate while the apparatus is rotated at a set speed (e.g., 1000 rpm). The system is equilibrated until the mobile phase emerges from the outlet.

-

Sample Injection : The crude sample, dissolved in a mixture of the upper and lower phases, is injected into the column.

-

Stepwise Elution :

-

The sample is first eluted with the lower phase of Solvent System A. This allows for the separation of less polar lignans like justicidin B and justicidin A.

-

After the elution of the initial compounds, the mobile phase is switched to the lower phase of Solvent System B to elute the more polar lignans, including 6'-hydroxyjusticidin C and this compound.

-

-

Fraction Collection and Analysis : The effluent from the column is continuously monitored by a UV detector (e.g., at 254 nm), and fractions are collected at regular intervals. The collected fractions are then analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing the pure compounds.

-

Purification : Fractions containing this compound with a purity of over 95% are combined and the solvent is evaporated to yield the purified compound.[1][2]

Data Presentation

The following tables summarize the quantitative data from a representative study on the isolation of this compound and other lignans from a 300 mg crude sample of Justicia procumbens using HSCCC.[1][2][5]

Table 1: Yield and Purity of Lignans Isolated by HSCCC

| Compound | Yield (mg) | Purity (%) |

| Justicidin B | 19.7 | >95 |

| Justicidin A | 9.86 | >95 |

| 6'-hydroxyjusticidin C | 11.26 | >95 |

| This compound | 2.54 | >95 |

Table 2: HSCCC Operational Parameters [5]

| Parameter | Value |

| Column Capacity | 320 mL |

| Rotation Speed | 1000 rpm |

| Column Temperature | 25 °C |

| Flow Rate | 3.0 mL/min |

| Detection Wavelength | 254 nm |

| Sample Size | 300 mg |

| Stationary Phase Retention | 56% |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Justicia procumbens.

Potential Signaling Pathway

While the specific signaling pathway of this compound is still under investigation, studies on structurally similar arylnaphthalide lignans, such as Justicidin B, suggest involvement in the intrinsic apoptosis pathway.[6] Lignans, in general, are also known to modulate inflammatory and oxidative stress pathways, such as NF-κB and Nrf2.[7] The following diagram illustrates a plausible signaling pathway for the anticancer and anti-inflammatory effects of an arylnaphthalide lignan.

References

- 1. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. public.pensoft.net [public.pensoft.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Arylnaphthalene lignans with a focus Linum species: a review on phytochemical, biotechnological and pharmacological potential [pharmacia.pensoft.net]

- 7. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Procumbenoside H: A Novel Lignan Glycoside from Justicia procumbens

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of procumbenoside H, a novel lignan (B3055560) glycoside isolated from the medicinal plant Justicia procumbens. This guide details its discovery, structural elucidation, and cytotoxic activity, presenting key data and experimental methodologies for researchers in natural product chemistry, pharmacology, and oncology drug development.

Introduction

Justicia procumbens L., a member of the Acanthaceae family, is a perennial herb with a history of use in traditional medicine for treating a variety of ailments, including fever, inflammation, and cancer.[1][2] The plant is a rich source of bioactive compounds, particularly lignans (B1203133), which have demonstrated a range of pharmacological activities such as anti-inflammatory, antiviral, and cytotoxic effects.[3][4][5] Recent phytochemical investigations of Justicia procumbens have led to the isolation and characterization of several new lignans.[6][7] This guide focuses on a recently identified lignan glycoside, procumbenoside H, which has shown notable cytotoxic effects.[8]

Isolation and Structure Elucidation of Procumbenoside H

Procumbenoside H was isolated from the whole plant of Justicia procumbens.[8] The structure of this new lignan glycoside was determined through extensive spectroscopic analysis, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[8]

Table 1: Spectroscopic Data for Procumbenoside H

| Data Type | Measurement | Value/Observation |

|---|---|---|

| Mass Spectrometry | High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Data not fully available in abstract |

| ¹H NMR | Chemical Shifts (δ) in ppm, Coupling Constants (J) in Hz | Specific shifts and couplings not detailed in abstract |

| ¹³C NMR | Chemical Shifts (δ) in ppm | Specific shifts not detailed in abstract |

| 2D NMR | COSY, HSQC, HMBC | Correlations established the connectivity of the molecule |

Note: The detailed NMR and MS data required for full structural confirmation would be found in the full research article. The provided information is based on the abstract of the cited study.

Biological Activity: Cytotoxicity

Procumbenoside H has been evaluated for its in vitro cytotoxic activity against human colon carcinoma cells (LoVo). The results indicate that this novel lignan glycoside possesses significant cytotoxic properties.[8]

Table 2: Cytotoxic Activity of Procumbenoside H

| Cell Line | Assay Type | IC₅₀ Value (μM) |

|---|

| Human LoVo colon carcinoma | Cytotoxicity Assay | 17.908 ± 1.949[8] |

The IC₅₀ value represents the concentration of a substance that is required for 50% inhibition of a biological process, in this case, the proliferation of LoVo cancer cells. The potent cytotoxic activity of procumbenoside H suggests its potential as a lead compound for the development of new anticancer agents.

Experimental Protocols

The following sections outline the general methodologies employed in the isolation, characterization, and bioactivity testing of procumbenoside H, based on standard practices in natural product research.

The whole plants of Justicia procumbens were collected, dried, and powdered. The powdered plant material was then extracted with a suitable solvent, such as ethanol (B145695) or methanol, to obtain a crude extract. This extract was subsequently partitioned with solvents of varying polarities (e.g., n-hexane, ethyl acetate, n-butanol) to fractionate the components based on their solubility.

The isolation of procumbenoside H from the active fraction of the crude extract was achieved through a combination of chromatographic techniques. This multi-step process typically involves:

-

Column Chromatography: The fraction is first subjected to column chromatography over silica (B1680970) gel or other stationary phases, eluting with a gradient of solvents to separate the mixture into sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing the target compound are further purified using preparative HPLC to yield the pure compound.

The workflow for the isolation and purification of procumbenoside H is illustrated in the diagram below.

Caption: Isolation and Purification Workflow for Procumbenoside H.

The chemical structure of the isolated pure compound was elucidated using a suite of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provided information about the types and numbers of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Established the connectivity between protons and carbons, allowing for the complete structural assignment of procumbenoside H.

-

The logical relationship of the structure elucidation process is depicted below.

Caption: Structure Elucidation Workflow for Procumbenoside H.

The cytotoxic activity of procumbenoside H was assessed using a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human LoVo colon carcinoma cells were cultured in an appropriate medium and seeded in 96-well plates.

-

Compound Treatment: The cells were treated with various concentrations of procumbenoside H and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After incubation, the MTT reagent was added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Data Analysis: The formazan crystals were dissolved, and the absorbance was measured using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC₅₀ value was determined from the dose-response curve.

Conclusion and Future Directions

Procumbenoside H is a newly discovered lignan glycoside from Justicia procumbens with demonstrated cytotoxic activity against human colon cancer cells.[8] Its novel structure and biological activity make it a promising candidate for further investigation in the field of cancer research and drug development. Future studies should focus on:

-

Elucidating the mechanism of action underlying its cytotoxic effects.

-

Evaluating its efficacy and safety in preclinical animal models.

-

Conducting structure-activity relationship (SAR) studies to optimize its anticancer properties.

The continued exploration of natural products from medicinal plants like Justicia procumbens remains a vital strategy for the discovery of new therapeutic agents.

References

- 1. scispace.com [scispace.com]

- 2. ijrap.net [ijrap.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ethnomedicinal uses, phytochemistry, and pharmacological relevance of Justicia procumbens (Oriental Water Willow) - A promising traditional plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New lignan glycosides from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic activity of lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New cyclopeptide alkaloid and lignan glycoside from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Botanical Treasury: An In-depth Technical Guide to the Natural Sources of Arylnaphthalene Lignans

For Researchers, Scientists, and Drug Development Professionals

Arylnaphthalene lignans (B1203133), a significant class of polyphenolic compounds, have garnered substantial interest within the scientific community due to their diverse and potent biological activities, including cytotoxic, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the primary natural sources of these valuable secondary metabolites, with a focus on quantitative data, detailed experimental protocols for their extraction and analysis, and an exploration of their mechanisms of action through signaling pathway diagrams.

Principal Natural Sources and Quantitative Distribution

Arylnaphthalene lignans are predominantly found in a select number of plant families, with significant concentrations reported in the genera Phyllanthus, Justicia, Haplophyllum, Linum, and Cleistanthus[1][2][3]. The distribution and concentration of specific arylnaphthalene lignans can vary considerably between species, plant part, and even geographical location[2]. Below are tables summarizing the quantitative data for prominent arylnaphthalene lignans found in various plant sources.

Table 1: Concentration of Justicidin B in Various Plant Species

| Plant Species | Plant Part | Concentration (mg/g Dry Weight) | Reference(s) |

| Justicia procumbens | Whole Plant | 0.010 - 0.269 | [2] |

| Linum leonii | Hairy Roots | 10.8 | [4] |

| Linum perenne | Hairy Roots | Up to 37 | [5] |

| Phyllanthus anisolobus | Leaves and Twigs | 0.6% of Dry Weight | [2] |

| Phyllanthus piscatorum | Aerial Part | 3-4% of Dry Weight | [2] |

Table 2: Concentration of Diphyllin (B1215706) and its Derivatives in Various Plant Species

| Plant Species | Plant Part | Compound | Concentration | Reference(s) |

| Cleistanthus collinus | Not Specified | Diphyllin | Present | [6] |

| Haplophyllum bucharicum | Not Specified | Diphyllin | Present | [6] |

| Justicia gendarussa | Not Specified | Diphyllin | Present | [6] |

| Linum perenne | Hairy Roots | Diphyllin, Diphyllin glycosides | Identified | [7] |

| Phyllanthus poilanei | Various | Phyllanthusmin D (a diphyllin derivative) | Not Quantified | [8] |

Table 3: Other Notable Arylnaphthalene Lignans and Their Sources

| Plant Species | Plant Part | Compound(s) | Reference(s) |

| Phyllanthus oligospermus | Stems and Roots | Phyllanthusmins A, B, C | [9][10] |

| Phyllanthus reticulatus | Whole Plant | Reticulatusides A and B | [11] |

| Justicia patentiflora | Leaves and Stems | Justicidin A, Taiwanin E, Diphyllin | [12] |

Experimental Protocols: From Extraction to Analysis

The isolation and quantification of arylnaphthalene lignans from plant matrices involve a series of meticulous steps, from initial extraction to final analytical determination. The choice of methodology can significantly impact the yield and purity of the target compounds.

Extraction Methodologies

a) Soxhlet Extraction

A classic and exhaustive extraction method suitable for obtaining a wide range of compounds.

-

Protocol:

-

Air-dry and finely powder the plant material.

-

Defat the powdered material with a non-polar solvent like petroleum ether or hexane (B92381) in a Soxhlet apparatus for 6-8 hours to remove lipids and other non-polar constituents[13].

-

Discard the non-polar solvent and dry the plant material.

-

Extract the defatted material with a polar solvent such as methanol (B129727) or ethanol (B145695) in a clean Soxhlet apparatus for 12-24 hours[13].

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude lignan (B3055560) extract.

-

b) Ultrasound-Assisted Extraction (UAE)

A more rapid and efficient method that utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

-

Protocol:

-

Mix the powdered plant material with a selected solvent (e.g., 70% ethanol) in a flask[14][15]. A solid-to-solvent ratio of 1:20 to 1:50 (g/mL) is commonly used[15].

-

Place the flask in an ultrasonic bath or use an ultrasonic probe.

-

Apply ultrasound at a specific frequency (e.g., 28-56 kHz) and power for a defined period (e.g., 15-60 minutes)[14][15].

-

Maintain a constant temperature during the extraction process.

-

After extraction, filter the mixture and concentrate the filtrate to yield the crude extract.

-

c) Supercritical Fluid Extraction (SFE)

A green and highly selective extraction technique that employs a supercritical fluid, typically carbon dioxide, as the solvent.

-

Protocol:

-

Pack the ground plant material into the extraction vessel of a supercritical fluid extractor[16][17].

-

Pressurize and heat the carbon dioxide to its supercritical state (e.g., 35-45 MPa and 40-60 °C)[18].

-

Introduce a co-solvent, such as ethanol (e.g., 10-20 mol%), to the supercritical CO2 to enhance the extraction of polar lignans[16][18].

-

Pass the supercritical fluid through the plant material to dissolve the lignans.

-

De-pressurize the fluid in a separator, causing the CO2 to return to a gaseous state and the lignans to precipitate for collection.

-

Analytical Methodologies

a) High-Performance Liquid Chromatography (HPLC)

The most widely used technique for the separation, identification, and quantification of arylnaphthalene lignans.

-

Protocol:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject an aliquot of the filtered solution into an HPLC system equipped with a C18 reversed-phase column[19][20].

-

Elute the compounds using a gradient mobile phase, typically consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol[1][19].

-

Detect the lignans using a photodiode array (PDA) or UV detector at a specific wavelength (e.g., 254 nm or 280 nm).

-

Quantify the compounds by comparing their peak areas to those of a calibration curve constructed with pure standards[19].

-

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

A powerful tool for the structural elucidation of isolated arylnaphthalene lignans.

-

Protocol:

-

Dissolve a purified sample of the lignan in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra using a high-field NMR spectrometer[8][9][21].

-

Analyze the chemical shifts, coupling constants, and correlation signals to determine the complete chemical structure of the molecule[22].

-

c) Mass Spectrometry (MS)

Used for the determination of molecular weight and fragmentation patterns, often coupled with HPLC (LC-MS) for enhanced analytical power.

-

Protocol:

-

Introduce the sample into the mass spectrometer, either directly or as the eluent from an HPLC system.

-

Ionize the molecules using a suitable technique, such as electrospray ionization (ESI).

-

Analyze the mass-to-charge ratio (m/z) of the resulting ions to determine the molecular weight.

-

Perform tandem MS (MS/MS) experiments to induce fragmentation and obtain structural information based on the fragmentation patterns[1].

-

Signaling Pathways and Mechanisms of Action

Arylnaphthalene lignans exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Cytotoxic Mechanism of Justicidin B

Justicidin B has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic and extrinsic pathways. It can trigger the activation of caspase-3 and caspase-9, key executioner and initiator caspases, respectively[23][24]. Furthermore, in some cancer cell lines, it has been observed to downregulate the expression of the anti-apoptotic protein NF-κB[24].

Figure 1. Proposed apoptotic signaling pathway of Justicidin B.

Mechanism of Action of Diphyllin

Diphyllin is a potent inhibitor of vacuolar H+-ATPases (V-ATPases), which are proton pumps responsible for acidifying intracellular compartments like endosomes and lysosomes[6][25]. By inhibiting V-ATPase, diphyllin disrupts endosomal acidification, a process crucial for the entry of many enveloped viruses into host cells. In the context of cancer, V-ATPase inhibition can disrupt cellular processes such as autophagy and signaling pathways dependent on pH gradients, like the mTORC1/HIF-1α/VEGF pathway, leading to reduced angiogenesis and tumor growth[25].

Figure 2. Dual mechanism of action of Diphyllin.

General Experimental Workflow

The process of discovering and characterizing arylnaphthalene lignans from a new plant source follows a logical progression from extraction to biological evaluation.

Figure 3. General workflow for the isolation of arylnaphthalene lignans.

This guide provides a foundational understanding of the natural sources, extraction, analysis, and mechanisms of arylnaphthalene lignans. Further research into underexplored plant species and the application of advanced analytical and biological screening techniques will undoubtedly unveil new compounds and therapeutic applications for this promising class of natural products.

References

- 1. Fragmentation investigation of seven arylnaphthalide lignans using liquid chromatography/tandem quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. public.pensoft.net [public.pensoft.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New Insight into Justicidin B Pathway and Production in Linum austriacum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diphyllin Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. Complete assignments of (1)H and (13)C NMR spectral data for arylnaphthalene lignan lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic arylnaphthalene lignans from Phyllanthus oligospermus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arylnaphthalene lignan glycosides and other constituents from Phyllanthus reticulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic arylnaphthalene lignans from a Vietnamese acanthaceae, Justicia patentiflora. | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ultrasound-assisted extraction of phenolic compounds from Phyllanthus emblica L. and evaluation of antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Complete assignments of 1H and 13C NMR data for three new arylnaphthalene lignan from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Justicidin B: A Promising Bioactive Lignan [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Bioactivities and Mechanisms of Action of Diphyllin and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Lignan J1: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Lignan (B3055560) J1, a natural product isolated from the plant Justicia procumbens, belongs to a class of compounds known for a wide array of biological activities. While specific quantitative data on the biological screening of Lignan J1 is not extensively available in publicly accessible literature, this technical guide provides a comprehensive overview of the biological activities of other closely related lignans (B1203133) isolated from the same plant source. This document summarizes the existing data on the cytotoxic, antiviral, and anti-inflammatory properties of these related compounds, offering valuable insights into the potential therapeutic applications of lignans from Justicia procumbens. Detailed experimental protocols for the key assays are provided, along with visualizations of relevant biological pathways and experimental workflows.

Introduction to Lignans from Justicia procumbens

Justicia procumbens is a plant rich in lignans, a diverse group of polyphenolic compounds. Several lignans, including Justicidin A, B, C, D, Diphyllin, and this compound, have been isolated from this plant[1][2]. These compounds have attracted significant interest due to their potent biological activities, which include cytotoxic, antiviral, and anti-inflammatory effects[3][4][5][6]. This guide focuses on the available biological screening data for lignans from Justicia procumbens to provide a foundational understanding for researchers interested in this compound and related molecules.

Cytotoxic Activity of Lignans from Justicia procumbens

Several studies have investigated the cytotoxic effects of lignans from Justicia procumbens against various cancer cell lines. While specific data for this compound is not provided in the reviewed literature, the activities of other co-isolated lignans offer valuable comparative data.

Data Presentation

| Lignan | Cell Line | IC50 (µM) | Reference |

| Justicidin A | LoVo | 0.89 ± 0.12 | [3] |

| BGC-823 | 1.25 ± 0.18 | [3] | |

| Justicidin B | LoVo | 0.54 ± 0.08 | [3] |

| BGC-823 | 0.76 ± 0.11 | [3] | |

| Diphyllin | LoVo | > 10 | [3] |

| BGC-823 | > 10 | [3] | |

| Procumbenoside J | LoVo | 1.56 ± 0.21 | [3] |

| BGC-823 | 2.14 ± 0.33 | [3] |

Table 1: Cytotoxic activity of selected lignans from Justicia procumbens against human colon adenocarcinoma (LoVo) and human gastric carcinoma (BGC-823) cell lines.

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic activity of the isolated lignans was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cell lines (LoVo and BGC-823) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells were then treated with various concentrations of the lignan compounds for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Logical Relationship Diagram

Caption: Workflow for determining the cytotoxic activity of lignans.

Antiviral Activity of Lignans from Justicia procumbens

Lignans from Justicia procumbens have demonstrated significant antiviral properties, particularly against Vesicular Stomatitis Virus (VSV) and Human Immunodeficiency Virus (HIV)[6][7].

Data Presentation

| Lignan | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Justicidin A | VSV | < 0.25 µg/mL | > 31 µg/mL | > 124 | [6] |

| Justicidin B | VSV | < 0.25 µg/mL | > 31 µg/mL | > 124 | [6] |

| Diphyllin | VSV | < 0.25 µg/mL | > 31 µg/mL | > 124 | [6] |

| Procumbenoside A | HIV-1 | 4.95 | > 31 | > 6.2 | [7] |

| Diphyllin | HIV-1 | 0.38 | 2.01 | 5.3 | [7] |

Table 2: Antiviral activity of selected lignans from Justicia procumbens.

Experimental Protocols

Anti-HIV-1 Assay (TZM-bl Cell Line)

-

Cell Preparation: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-responsive luciferase reporter gene, were used.

-

Infection: Cells were infected with HIV-1 in the presence of varying concentrations of the test compounds.

-

Incubation: The infected cells were incubated for 48 hours.

-

Luciferase Assay: The antiviral activity was quantified by measuring the luciferase activity in the cell lysates.

-

Data Analysis: The EC50 (50% effective concentration) was calculated from the dose-response curve. The CC50 (50% cytotoxic concentration) was determined in parallel using an MTT assay on uninfected cells to calculate the selectivity index (SI = CC50/EC50).

Signaling Pathway Diagram

Caption: Simplified overview of the HIV-1 life cycle and the potential inhibitory point for lignans.

Anti-inflammatory Activity of Lignans

While specific anti-inflammatory data for lignans from Justicia procumbens is less detailed in the available literature, the general class of lignans is well-known for its anti-inflammatory properties, often mediated through the inhibition of pro-inflammatory cytokines and enzymes[8].

Potential Mechanisms of Action

Lignans have been reported to exert anti-inflammatory effects through various mechanisms, including:

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of NO is a hallmark of inflammation.

-

Downregulation of Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukins (e.g., IL-6).

-

Modulation of Signaling Pathways: Including the NF-κB and MAPK pathways, which are central to the inflammatory response.

Experimental Workflow for Anti-inflammatory Screening

Caption: General workflow for assessing the anti-inflammatory activity of compounds.

Conclusion

Although specific biological screening data for this compound remains elusive in the current scientific literature, the extensive research on other lignans isolated from Justicia procumbens provides a strong foundation for inferring its potential biological activities. The potent cytotoxic and antiviral effects exhibited by its sister compounds suggest that this compound is a promising candidate for further investigation in drug discovery programs. Future studies should focus on the comprehensive biological evaluation of purified this compound to elucidate its specific mechanisms of action and therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. The absence of specific data for this compound highlights an area for future research.

References

- 1. Preparative isolation and purification of lignans from Justicia procumbens using high-speed counter-current chromatography in stepwise elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent cytotoxic lignans from Justicia procumbens and their effects on nitric oxide and tumor necrosis factor-alpha production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrap.net [ijrap.net]

- 6. Antiviral activity of lignans and their glycosides from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Lignan J1: Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignan (B3055560) J1 is a naturally occurring lignan compound that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, botanical origin, and known biological effects of Lignan J1, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound has been isolated from at least two distinct plant species: Justicia procumbens and Leonurus sibiricus.[1]

-

Justicia procumbens , a plant belonging to the Acanthaceae family, is a significant source of this compound. A study focused on the preparative isolation of lignans (B1203133) from this plant successfully purified this compound, among other lignans, from a crude extract.[1]

-

Leonurus sibiricus , a member of the Lamiaceae family, has also been identified as a botanical source of this compound.[1]

While the initial discovery and naming of this compound are not extensively documented in readily available literature, its presence in these traditionally used medicinal plants suggests a potential role in their therapeutic properties.

Chemical Profile

-

Molecular Formula: C₂₁H₁₄O₇

-

Molecular Weight: 378.33 g/mol

-

CAS Number: 27041-98-1

Quantitative Data Summary

The biological activity of this compound has been quantified in preliminary studies, highlighting its potential as a cytotoxic and antiplatelet agent.

| Biological Activity | Cell Line/System | Parameter | Value | Reference |

| Cytotoxicity | Human KB cells | ED₅₀ | 9 µg/mL | [1] |

| Platelet Aggregation Inhibition | Arachidonic acid-induced rabbit platelet-rich plasma | IC₅₀ | 1.1 µM | [1] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited for this compound.

Isolation of this compound from Justicia procumbens

Method: High-Speed Counter-Current Chromatography (HSCCC)

This method was successfully used for the preparative isolation and purification of this compound.

Procedure:

-

Sample Preparation: A crude ethanol (B145695) extract of Justicia procumbens is prepared.

-

HSCCC System: A two-phase solvent system is utilized in a stepwise elution mode.

-

Separation: 300 mg of the crude sample is subjected to HSCCC separation.

-

Yield: From the initial 300 mg of crude extract, 2.54 mg of this compound was obtained.

-

Purity: The purity of the isolated this compound was determined to be over 95% by HPLC analysis.

-

Structure Elucidation: The chemical structure of the isolated compound was confirmed using Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

Cytotoxicity Assay against KB Cells

Method: In vitro cell viability assay (specific assay details for the reported ED₅₀ are not available in the provided search results, but a general protocol is outlined below).

Procedure:

-

Cell Culture: Human KB cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The ED₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve.

Inhibition of Arachidonic Acid-Induced Platelet Aggregation

Method: Turbidimetric analysis of platelet aggregation in rabbit platelet-rich plasma (PRP).

Procedure:

-

PRP Preparation: Whole blood is collected from rabbits into tubes containing an anticoagulant. Platelet-rich plasma is obtained by centrifugation at a low speed. Platelet-poor plasma (PPP) is prepared by a second centrifugation at a higher speed.

-

Aggregation Measurement: The aggregation is monitored using a platelet aggregometer. The light transmission through the PRP suspension is set to 0%, and through the PPP to 100%.

-

Assay: A specific volume of PRP is pre-incubated with either this compound at various concentrations or a vehicle control.

-

Induction of Aggregation: Arachidonic acid is added to the PRP to induce platelet aggregation.

-

Data Recording: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

IC₅₀ Determination: The concentration of this compound that inhibits platelet aggregation by 50% (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited in the available literature, the broader class of lignans is known to influence several key cellular signaling cascades, primarily related to inflammation and apoptosis.

Putative Anti-inflammatory Signaling

Lignans are generally known to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

Caption: Putative anti-inflammatory signaling pathways modulated by this compound.

Potential Pro-Apoptotic Signaling

The cytotoxic effects of lignans are often attributed to the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Potential pro-apoptotic signaling pathways induced by this compound.

Conclusion and Future Directions

This compound is a natural product with demonstrated cytotoxic and antiplatelet activities in vitro. Its isolation from medicinal plants such as Justicia procumbens and Leonurus sibiricus provides a basis for further investigation into its pharmacological potential. The current body of knowledge, however, lacks detailed information regarding its specific molecular targets and the precise signaling pathways it modulates.

Future research should focus on:

-

Elucidating the complete biosynthetic pathway of this compound in its source plants.

-

Conducting comprehensive in vitro and in vivo studies to validate and expand upon the initial findings of its biological activities.

-

Investigating the specific molecular mechanisms of action, including its effects on the NF-κB, MAPK, and apoptotic signaling pathways.

-

Exploring the structure-activity relationships of this compound and its derivatives to optimize its therapeutic potential.

A deeper understanding of these aspects will be crucial for the potential development of this compound as a lead compound in drug discovery programs.

References

A Technical Guide to the Phytochemical Analysis of Lignans from Justicia procumbens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical analysis of lignans (B1203133) from Justicia procumbens, a plant with a rich history in traditional medicine for treating ailments such as fever, pain, and cancer.[1][2] Lignans, the primary bioactive constituents of this plant, have garnered significant attention for their diverse pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2][3] This document details the key lignans identified, their quantitative analysis, and the experimental protocols for their isolation and characterization, alongside an exploration of their known signaling pathways.

Core Lignans and Quantitative Analysis

Numerous lignans have been isolated and identified from Justicia procumbens, primarily categorized as arylnaphthalides and diarylbutanes, along with their glycosides.[1][4] High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantitative analysis of these compounds.

A study utilizing High-Speed Counter-Current Chromatography (HSCCC) for the preparative isolation of lignans from a crude ethanol (B145695) extract of J. procumbens yielded significant quantities of four major lignans from a 300 mg sample. The contents of these lignans in the initial extract and their recovery rates post-separation are detailed below.[1]

| Lignan | Content in Crude Extract (%) | Amount Yielded (mg) | Purity (%) | Recovery Rate (%) |

| Justicidin B | 7.0 | 19.7 | >95 | 93.8 |

| Justicidin A | 3.6 | 9.86 | >95 | 91.3 |

| 6'-hydroxyjusticidin C | 4.2 | 11.26 | >95 | 89.4 |

| Lignan J1 | 0.93 | 2.54 | >95 | 91.0 |

Furthermore, a comparative analysis of wild and cultivated J. procumbens using HPLC-DAD revealed variations in the content of the marker compound, justicidin B. The study reported an average content of 0.80 ± 0.25 mg/g in cultivated samples and 0.63 ± 0.30 mg/g in wild samples, with a total range of 0.22 to 1.38 mg/g in dried plant material.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction, isolation, and characterization of lignans from J. procumbens. The following sections outline the key experimental protocols cited in the literature.

Extraction of Lignans

A common initial step involves the extraction of dried plant material with a solvent. For instance, air-dried whole plants (5 kg) of J. procumbens were chipped and extracted with methanol (B129727) at room temperature to yield a crude extract (150 g).[6] Another protocol involves the preparation of a crude ethanol extract for subsequent analysis and purification.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is extensively used for both the analysis and purification of lignans from J. procumbens. A typical analytical method is as follows:

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: Shiseido Capcell Pak C18 column (250 × 4.6 mm i.d., 5 µm).[7]

-

Mobile Phase: A gradient elution of methanol-water is often employed. For example, a gradient of 10% to 90% methanol over 60 minutes, followed by 90% methanol for the next 10 minutes.[1]

-

Flow Rate: 0.8 mL/min.[1]

-

Column Temperature: 25 °C.[1]

High-Speed Counter-Current Chromatography (HSCCC) for Preparative Isolation

HSCCC is an effective technique for the preparative separation of lignans without a solid support matrix, thus avoiding irreversible sample adsorption.[1]

-

Instrumentation: Preparative HSCCC instrument.

-

Solvent Systems: A stepwise elution with a pair of two-phase solvent systems is utilized. A common combination is n-hexane–ethyl acetate–methanol–water at volumetric ratios of (1.3:1:1.3:1) and (2.5:1:2.5:1).[1][3]

-

Sample Preparation: 300 mg of the crude extract is dissolved in 10 mL of the solvent mixture.[1]

-

Separation Temperature: 25 °C.[1]

-

Detection: The effluent is monitored with a UV detector at 254 nm.[1]

Structural Elucidation

The identification and structural confirmation of isolated lignans are achieved through various spectroscopic techniques, including:

Signaling Pathways and Bioactivities

The lignans from Justicia procumbens exhibit a range of biological activities, including potent cytotoxic effects against various cancer cell lines.[8][9] Some of these activities are linked to specific signaling pathways.

Justicidin B, for example, has been shown to activate the intrinsic mitochondrial cell death signaling pathway. This process involves the activation of caspase-9 and caspase-3, key executioners of apoptosis.[10]

Furthermore, certain lignans from J. procumbens, such as justicidin A and tuberculatin, have been observed to enhance the production of tumor necrosis factor-alpha (TNF-α) in mouse macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).[8]

The antiviral activity of several lignans, including justicidins A and B, and diphyllin, has been demonstrated against vesicular stomatitis virus with low cytotoxicity.[11] Diphyllin, in particular, has been identified as a potent broad-spectrum antiviral agent that acts on the entry stage of viral infection.[12] Additionally, a number of arylnaphthalide lignans have shown significant inhibitory effects on platelet aggregation.[13]

Visualizations

To further elucidate the experimental and biological processes, the following diagrams have been generated.

Caption: Experimental workflow for the phytochemical analysis of Justicia procumbens lignans.

Caption: Proposed signaling pathway of Justicidin B-induced apoptosis.

References

- 1. Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. [PDF] Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode | Semantic Scholar [semanticscholar.org]

- 4. In-Depth Exploration of Chemical Constituents from Justicia procumbens L. Through UHPLC-Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Metabolite Profiling of Wild and Cultivated Justicia procumbens L. Based on 1H-NMR Spectroscopy and HPLC-DAD Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Potent cytotoxic lignans from Justicia procumbens and their effects on nitric oxide and tumor necrosis factor-alpha production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic activity of lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral activity of lignans and their glycosides from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 13. Antiplatelet arylnaphthalide lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogues of Lignan J1: A Technical Guide to Synthesis, Biological Activity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133), a diverse class of phenylpropanoid dimers found in plants, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1] Among these, the arylnaphthalene lactone lignans represent a particularly promising scaffold for drug discovery. Lignan (B3055560) J1, a naturally occurring arylnaphthalene lignan isolated from Justicia procumbens and Leonurus sibiricus, has emerged as a lead compound for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analogues of Lignan J1, detailing their synthesis, biological evaluation, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of lignan-based drug candidates.

Structural Analogues and Biological Activity

A number of structural analogues of this compound, both naturally occurring and synthetic, have been investigated for their cytotoxic and other biological activities. These compounds typically belong to the arylnaphthalene lactone class of lignans. Their cytotoxic effects have been evaluated against a variety of human cancer cell lines, with several analogues demonstrating potent activity.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound analogues against various human cancer cell lines.

Table 1: Cytotoxicity of Naturally Occurring Arylnaphthalene Lignans from Justicia procumbens

| Compound | K562 (Leukemia) IC50 (µM) | HCT-8 (Colon) IC50 (µM) | Bel-7402 (Liver) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | L1210 (Leukemia) IC50 (µM) | P388D1 (Leukemia) IC50 (µM) |

| 6'-hydroxy justicidin B (HJB) | 20 | >100 | >100 | 3.9 | 26.2 | 15.8 |

| 6'-hydroxy justicidin A (HJA) | 43.9 | >100 | >100 | - | - | - |

| Justicidin B (JB) | 45.4 | >100 | >100 | - | - | - |

| Chinensinaphthol methyl ether (CME) | 106.2 | >100 | >100 | - | - | - |

| Taiwanin E methyl ether (TEME) | >150 | >100 | >100 | - | - | - |

Table 2: Cytotoxicity of Synthetic Arylnaphthalene Lignan Analogues

| Compound | A549 (Lung) IC50 (µM) | HS683 (Glioblastoma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | SK-MEL-28 (Melanoma) IC50 (µM) | B16-F1 (Melanoma) IC50 (µM) |

| Retrojusticidin B | 1-10 | 1-10 | 1-10 | 1-10 | 1-10 |

| Justicidin C | 1-10 | 1-10 | 1-10 | 1-10 | 1-10 |

| Methoxy-vitedoamine A | 1-10 | 1-10 | 1-10 | 1-10 | 1-10 |

| Analogue 1 | >10 | >10 | >10 | >10 | >10 |

| Analogue 2 | 1-10 | 1-10 | 1-10 | 1-10 | 1-10 |

*Specific structures for Analogue 1 and 2 are detailed in the cited literature.[5]

Table 3: Cytotoxicity of Other Related Lignans

| Compound | KB (Oral) IC50 (µg/mL) | P-388 (Leukemia) IC50 (µg/mL) |

| Phyllanthusmin A | < 4 | < 4 |

| Phyllanthusmin B | > 4 | > 4 |

| Phyllanthusmin C | > 4 | > 4 |

Data sourced from[6]

Mechanism of Action

The cytotoxic effects of this compound analogues are primarily attributed to the induction of apoptosis, a form of programmed cell death.[1][7] Mechanistic studies have revealed that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[8] A key molecular target for some arylnaphthalene lignans, such as diphyllin, is the vacuolar-type H+-ATPase (V-ATPase).[9][10] Inhibition of V-ATPase disrupts cellular pH homeostasis, leading to downstream effects that promote apoptosis.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the cytotoxic action of this compound analogues.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogues.

Synthesis of Justicidin B (A Representative Arylnaphthalene Lignan)

This protocol is adapted from the total synthesis of Justicidin B and provides a general framework for the synthesis of arylnaphthalene lactone lignans.[2][5][7]

Step 1: Preparation of Pinacolyl Borate (B1201080) Intermediate Commercially available bromo-aldehyde is protected as its acetal (B89532) using ethylene (B1197577) glycol. Subsequent halogen-lithium exchange with n-butyllithium followed by borylation affords the corresponding pinacolyl borate.

Step 2: Suzuki Cross-Coupling The pinacolyl borate is subjected to a Suzuki cross-coupling reaction with a suitable aryl halide or triflate to construct the core arylnaphthalene skeleton.

Step 3: Intramolecular Cation-Induced Cyclization The product from the Suzuki coupling is treated with a Lewis acid, such as BF3·Et2O, to induce an intramolecular cyclization, forming the dihydronaphthalene ring system.

Step 4: Aromatization and Lactonization The dihydronaphthalene intermediate is aromatized, often through oxidation. Subsequent functional group manipulation, such as a Stille cross-coupling with tributylstannyl methanol, followed by spontaneous lactonization, yields the final arylnaphthalene lactone product, Justicidin B.

For detailed reaction conditions, reagents, and purification methods, please refer to the specific literature.[2][5]

Cytotoxicity Assay (MTT Assay)

This is a general protocol for determining the cytotoxic effects of compounds on cultured cells.[9][10][11][12][13]

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

2. Compound Treatment:

-

Prepare a series of dilutions of the test compounds (this compound analogues) in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours.

4. Formazan (B1609692) Solubilization:

-

After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

5. Absorbance Measurement:

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Caspase Activity Assay (Flow Cytometry)

This protocol describes the detection of activated caspases in apoptotic cells using a fluorescently labeled caspase inhibitor.[1][4][14][15][16]

1. Cell Treatment:

-

Treat cells with the this compound analogue at the desired concentration and for the appropriate time to induce apoptosis. Include untreated and positive controls.

2. Staining with Fluorescent Caspase Inhibitor:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in a binding buffer provided with the caspase activity assay kit.

-

Add the fluorescently labeled caspase inhibitor (e.g., a FAM-labeled pan-caspase inhibitor) to the cell suspension.

-

Incubate the cells according to the kit manufacturer's instructions, typically for 1 hour at 37°C, protected from light.

3. Washing:

-

After incubation, wash the cells with the provided wash buffer to remove any unbound fluorescent inhibitor.

4. Flow Cytometry Analysis:

-

Resuspend the cells in the wash buffer.

-

Analyze the cells using a flow cytometer. The fluorescent signal from the cells that have taken up the labeled inhibitor is a direct measure of caspase activity.

V-ATPase Inhibition Assay

This is a general method to assess the inhibitory effect of compounds on V-ATPase activity.[6][17][18][19][20]

1. Preparation of Membrane Vesicles:

-

Isolate membrane vesicles rich in V-ATPase from a suitable source (e.g., yeast vacuoles, insect midgut, or mammalian kidney microsomes).

2. Acridine (B1665455) Orange Quenching Assay:

-

This assay measures the ATP-dependent proton pumping activity of V-ATPase by monitoring the quenching of acridine orange fluorescence.

-

Prepare a reaction buffer containing a fluorescent pH indicator like acridine orange.

-

Add the prepared membrane vesicles to the buffer.

-

Add the test compound (this compound analogue) at various concentrations. Include a known V-ATPase inhibitor (e.g., bafilomycin A1) as a positive control and a vehicle control.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in fluorescence over time using a fluorometer. The rate of fluorescence quenching is proportional to the V-ATPase activity.

3. Data Analysis:

-

Calculate the percentage of inhibition of V-ATPase activity for each concentration of the test compound relative to the control.

-

Determine the IC50 value from the dose-response curve.

Conclusion

The structural analogues of this compound, particularly those belonging to the arylnaphthalene lactone class, represent a promising area for the development of novel anticancer agents. Their potent cytotoxic activity, coupled with a well-defined mechanism of action involving the induction of apoptosis and inhibition of V-ATPase, provides a strong foundation for further preclinical and clinical investigation. The synthetic and analytical protocols detailed in this guide offer a practical framework for researchers to advance the exploration of this important class of natural product derivatives. Future efforts should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on conducting in vivo studies to validate the therapeutic potential of these promising compounds.

References

- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 2. Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. abcam.co.jp [abcam.co.jp]

- 5. Frontiers | Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans [frontiersin.org]

- 6. v-ATPase enzyme activity assay [bio-protocol.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Evaluation and Structure-Activity Relationship Analysis of a New Series of Arylnaphthalene lignans as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. cyrusbio.com.tw [cyrusbio.com.tw]

- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. stemcell.com [stemcell.com]

- 17. Discovery of a Small-Molecule Probe for V-ATPase Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.biologists.com [journals.biologists.com]

- 19. researchgate.net [researchgate.net]

- 20. scbt.com [scbt.com]

An In-Depth Technical Guide to Lignan J1 (Neojusticin A)

CAS Number: 27041-98-1

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of Lignan (B3055560) J1, also known as Neojusticin A. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.

Chemical and Physical Properties

Lignan J1 is a naturally occurring arylnaphthalene lactone lignan found in various plant species, notably in the genus Justicia. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 27041-98-1 | [1][2] |

| Synonyms | Neojusticin A, Justicidin D | |

| Molecular Formula | C₂₁H₁₄O₇ | |

| Molecular Weight | 378.33 g/mol | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Lignans (B1203133) are generally soluble in organic solvents and sparingly soluble or insoluble in water. The glycosides are more soluble in alcohols and water. | [3] |

Biological and Pharmacological Properties

Lignans as a class exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5][6][7] These effects are often attributed to their ability to modulate various cellular signaling pathways.

Mechanism of Action: The precise mechanism of action for this compound is still under investigation. However, research on related lignans and initial studies on this compound (Justicidin D) suggest potential involvement in several key pathways:

-

Anti-thrombotic Activity: A network pharmacology study has indicated that Justicidin D (this compound) may exert anti-thrombotic effects by regulating key proteins such as Factor II (F2), Matrix Metalloproteinase-9 (MMP9), C-X-C Motif Chemokine Ligand 12 (CXCL12), MET Proto-Oncogene (MET), Rac Family Small GTPase 1 (RAC1), Phosphodiesterase 5A (PDE5A), and ATP Binding Cassette Subfamily B Member 1 (ABCB1).[8]

-

General Lignan Activity: Many lignans are known to modulate the Nrf2 signaling pathway , which is a key regulator of cellular antioxidant responses.[6][9] They can also suppress inflammatory responses by inhibiting the NF-κB pathway .[6]

Workflow for Investigating Anti-thrombotic Action:

Experimental Protocols

Isolation and Purification of this compound from Justicia procumbens

A preparative method for isolating this compound utilizes high-speed counter-current chromatography (HSCCC).[1][2][10]

3.1.1. Crude Sample Preparation:

-

Air-dried and powdered whole plant material of Justicia procumbens is extracted with 95% ethanol (B145695) three times at room temperature.

-

The ethanol extracts are combined and evaporated to dryness under reduced pressure.

-

The residue is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate fraction, which contains this compound, is concentrated to dryness to yield the crude sample for HSCCC.

3.1.2. High-Speed Counter-Current Chromatography (HSCCC):

-

Apparatus: A preparative HSCCC instrument equipped with a multi-layer coil separation column.

-

Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water. A stepwise elution is employed.[1][8]

-

System A (for initial elution): n-hexane-ethyl acetate-methanol-water (1.3:1:1.3:1, v/v/v/v)

-

System B (for eluting this compound): n-hexane-ethyl acetate-methanol-water (2.5:1:2.5:1, v/v/v/v)

-

-

Procedure:

-

The HSCCC column is first filled with the upper phase (stationary phase) of solvent system A.

-

The crude sample (e.g., 300 mg) is dissolved in a mixture of the upper and lower phases of system A and injected into the column.

-

The apparatus is rotated at a specific speed (e.g., 1000 rpm), and the lower phase (mobile phase) of solvent system A is pumped through the column at a defined flow rate (e.g., 3.0 mL/min).

-

After the elution of earlier components, the mobile phase is switched to the lower phase of solvent system B to elute this compound.

-

The effluent is monitored by UV detection (e.g., at 254 nm), and fractions are collected.

-

Fractions containing this compound are combined and evaporated to yield the purified compound. Purity is typically assessed by HPLC.[1][5]

-

HSCCC Experimental Workflow:

Synthesis of Arylnaphthalene Lactone Lignans

While a specific protocol for the total synthesis of this compound (Neojusticin A) is not detailed in the provided search results, a general and flexible strategy for the synthesis of related natural arylnaphthalene lactone lignans, such as Justicidin B, has been developed.[7][11] This approach can likely be adapted for the synthesis of this compound.

Key Synthetic Steps:

-

Aryl-alkyl Suzuki cross-coupling: To introduce a key structural unit.

-

Cation-induced cyclization: To construct the aryl dihydronaphthalene core.

-

Base-mediated oxidative aromatization: To furnish the final arylnaphthalene skeleton.

General Synthetic Pathway Concept:

References

- 1. mdpi.com [mdpi.com]

- 2. Preparative isolation and purification of lignans from Justicia procumbens using high-speed counter-current chromatography in stepwise elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lignans [m.chemicalbook.com]

- 4. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode | Semantic Scholar [semanticscholar.org]

- 11. Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Bioactivity of Lignans from Justicia Species

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Justicia, belonging to the Acanthaceae family, comprises over 600 species and is a prolific source of diverse secondary metabolites.[1][2] For centuries, various species of Justicia have been integral to traditional medicine systems for treating a wide range of ailments, including infections, inflammation, and gastrointestinal disorders.[3][4] Among the myriad of phytochemicals isolated from this genus, lignans (B1203133) have emerged as a class of significant therapeutic interest.[2][5]

Lignans are a large group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units.[1][6] Their complex chemical structures give rise to a broad spectrum of pharmacological properties.[5][6] Lignans isolated from Justicia species, particularly arylnaphthalene lignans like justicidin B and diphyllin, have demonstrated potent anticancer, anti-inflammatory, and antiviral activities, making them promising candidates for novel drug development.[1][5]

This technical guide provides a comprehensive overview of the current understanding of the bioactivity of Justicia lignans. It consolidates quantitative data on their biological effects, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways and workflows involved in their characterization.

Anticancer and Cytotoxic Activity

Lignans from various Justicia species exhibit potent cytotoxic effects against a multitude of human cancer cell lines.[6][7][8] Arylnaphthalene lignans are particularly noteworthy for their anticancer potential.[9] The mechanisms often involve the induction of apoptosis, a form of programmed cell death, which is a key target for cancer therapeutics.[10][11]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Justicia lignans is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Lignan (B3055560) | Source Species | Cancer Cell Line | IC50 (µM) | Reference |

| Justicidin A | Justicia procumbens | K562 (Leukemia) | 20 | [10] |

| Justicidin A | Justicia ciliata | T-24 (Bladder) | < 0.02 | [9] |

| Justicidin A | Justicia ciliata | CaSki (Cervical) | < 0.02 | [9] |

| Justicidin A | Justicia ciliata | SiHa (Cervical) | < 0.02 | [9] |

| Justicidin A | Justicia ciliata | HT-3 (Cervical) | < 0.02 | [9] |

| Diphyllin | Justicia procumbens | A549 (Lung) | 0.81 | [12] |

| Diphyllin | Justicia procumbens | MCF-7 (Breast) | 0.54 | [12] |

| Tuberculatin | Justicia procumbens | HepG2 (Liver) | 0.19 | [12] |

| Tuberculatin | Justicia procumbens | HT-29 (Colon) | 0.23 | [12] |

| Pronaphthalide A | Justicia procumbens | LoVo (Colon) | 0.07 | [7] |

| Pronaphthalide A | Justicia procumbens | BGC-823 (Gastric) | 0.05 | [7] |

| Depauperatin (Comp. 6) | Justicia depauperata | KB-3-1 (Cervical) | 4.1 | [13] |

| Depauperatin (Comp. 9) | Justicia depauperata | KB-3-1 (Cervical) | 9.5 | [13] |

Mechanism of Action: Apoptosis Induction

Several studies suggest that the anticancer activity of Justicia lignans is mediated through the induction of apoptosis. For instance, certain lignans have been shown to decrease cell proliferation and activate caspase-3, a key executioner enzyme in the apoptotic cascade, in K562 leukemia cells.[10][11] This activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely employed to determine the cytotoxic potential of compounds against cancer cell lines.[14][15]

-

Cell Seeding: Plate cancer cells (e.g., A549, K562) in a 96-well microplate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Justicia lignan in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the various lignan concentrations (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a negative control (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[16] Lignans from Justicia species have demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators and pathways.[3][5]

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of Justicia lignans have been evaluated by measuring their ability to inhibit the production of pro-inflammatory molecules like nitric oxide (NO) and cytokines (e.g., TNF-α), as well as enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[12][17]

| Lignan | Assay | Concentration | % Inhibition | Reference |

| Justirumalin | COX-1 Inhibition | 25 µg/mL | 89.2 | [17] |

| Justirumalin | COX-2 Inhibition | 25 µg/mL | 67.2 | [17] |

| Jusmicranthin methyl ether | COX-2 Inhibition | 25 µg/mL | 73.0 | [17] |